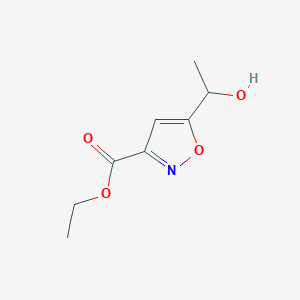

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-12-8(11)6-4-7(5(2)10)13-9-6/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAQNLVRCXORQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with 2-amino-2-(hydroxyethyl)acetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality product.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an oxazole-3-carboxylate derivative.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethyl ester group.

Major Products Formed:

Oxidation: Oxazole-3-carboxylate derivatives with a carbonyl group.

Reduction: Various reduced forms of the original compound, depending on the extent of reduction.

Substitution: New compounds with different functional groups replacing the ethyl ester.

Applications De Recherche Scientifique

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The hydroxyl and ester groups can also play roles in the compound’s reactivity and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Substituent-Based Classification of Analogues

Below is a classification and comparison with Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate:

Halogen-Substituted Analogues

- Ethyl 5-chloro-1,2-oxazole-3-carboxylate (CAS: 343566-56-3) Molecular Formula: C₆H₆ClNO₃; MW: 175.57 . The chloro substituent enhances electrophilic reactivity compared to the hydroxyethyl group, making it more prone to nucleophilic substitution. Applications: Likely used as a halogenated building block in cross-coupling reactions.

- Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate Predicted Properties: Density = 1.358 g/cm³; pKa = -6.53 . The dual chloromethyl groups introduce significant steric hindrance and reactivity, contrasting with the single hydroxyethyl group in the parent compound. This derivative may serve as a precursor for polymerizable monomers or alkylating agents .

Aromatic and Heteroaromatic Derivatives

- Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate (CAS: 215870-77-2) Molecular Formula: C₁₁H₁₀N₂O₃; MW: 218.21 . This may enhance binding to biological targets, such as enzymes or receptors .

- Ethyl 5-[4-(ethoxycarbonyl)phenyl]-1,2-oxazole-3-carboxylate (CAS: 179104-60-0) Synonym: Contains a bulky ethoxycarbonylphenyl substituent .

Electron-Withdrawing Substituents

- Ethyl 5-(trifluoromethyl)-1,2-oxazole-3-carboxylate (CAS: 625120-13-0) Molecular Formula: C₇H₆F₃NO₃; MW: 209.12 . The trifluoromethyl group is strongly electron-withdrawing, altering electronic distribution and stability. This contrasts with the electron-donating hydroxyethyl group, which may increase susceptibility to oxidation .

Amino and Alkyl Substituents

- Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (CAS: 115975-57-0) Molecular Formula: C₇H₁₀N₂O₃; MW: 170.17 . The amino group at the 4-position introduces basicity and hydrogen-bonding capacity, diverging from the hydroxyethyl group’s secondary alcohol functionality. This compound may exhibit enhanced solubility in acidic conditions .

Activité Biologique

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a five-membered oxazole ring, which is known for its ability to interact with various biological targets. The presence of both hydroxyl and ester functional groups enhances its reactivity and potential for biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The oxazole ring can participate in hydrogen bonding, influencing binding affinity and specificity towards biological targets such as enzymes involved in metabolic pathways.

Key Mechanisms:

- Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes, impacting metabolic processes.

- Receptor Binding : The compound can bind to receptors, potentially altering signaling pathways within cells.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that compounds containing the oxazole structure can demonstrate antimicrobial properties. For instance, derivatives of oxazoles have been tested against various bacterial strains and shown moderate to good activity against pathogens such as Staphylococcus aureus .

Anticancer Potential

The compound is being investigated for its anticancer properties. Research on related oxazole derivatives has indicated that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of similar oxazole derivatives, providing insights into the potential effects of this compound:

These studies highlight the varying degrees of biological activity exhibited by compounds with structural similarities to this compound.

Applications in Drug Development

This compound is being explored for its potential use in drug development. Its ability to interact with biological systems makes it a candidate for designing novel pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.